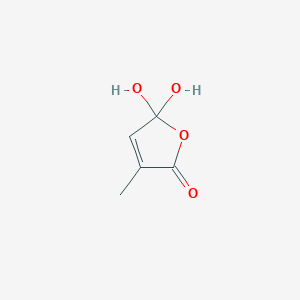
Bis(2-methoxyphenyl)(phenylethynyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methoxyphenyl)(phenylethynyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) center bonded to two 2-methoxyphenyl groups and one phenylethynyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)(phenylethynyl)phosphane typically involves the reaction of 2-methoxyphenyl lithium or Grignard reagents with a suitable phosphane precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle reactive intermediates and by-products.
化学反应分析
Types of Reactions
Bis(2-methoxyphenyl)(phenylethynyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane center can be oxidized to form phosphine oxides.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Coupling Reactions: The compound can act as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents like halides and nucleophiles are used under mild conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents such as dimethylformamide (DMF) are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phenylethynyl derivatives.
Coupling Reactions: Biaryl and aryl-alkyne products.
科学研究应用
Bis(2-methoxyphenyl)(phenylethynyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of Bis(2-methoxyphenyl)(phenylethynyl)phosphane primarily involves its role as a ligand in catalysis. The phosphane center coordinates with transition metals, facilitating various catalytic cycles. The phenylethynyl group can enhance the stability and reactivity of the metal complex, influencing the overall efficiency of the catalytic process.
相似化合物的比较
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Lacks the phenylethynyl group, making it less versatile in certain catalytic applications.
Bis(2-methoxyphenyl)phenylphosphine: Similar structure but with a phenyl group instead of a phenylethynyl group, affecting its reactivity and applications.
Uniqueness
Bis(2-methoxyphenyl)(phenylethynyl)phosphane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalysis, offering enhanced reactivity and selectivity compared to its analogs.
属性
CAS 编号 |
61138-62-3 |
|---|---|
分子式 |
C22H19O2P |
分子量 |
346.4 g/mol |
IUPAC 名称 |
bis(2-methoxyphenyl)-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C22H19O2P/c1-23-19-12-6-8-14-21(19)25(17-16-18-10-4-3-5-11-18)22-15-9-7-13-20(22)24-2/h3-15H,1-2H3 |
InChI 键 |
GXHYILANVBNNIR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1P(C#CC2=CC=CC=C2)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


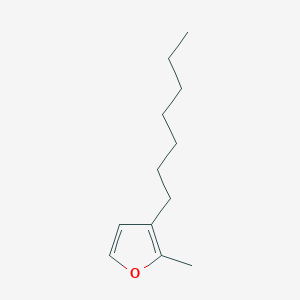
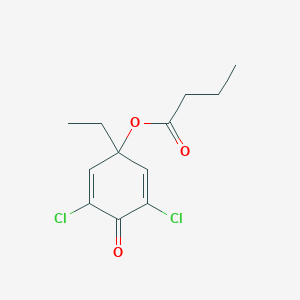


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)

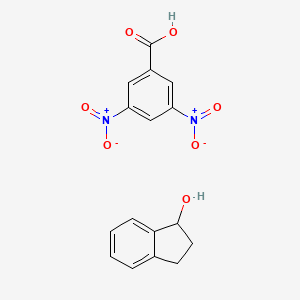
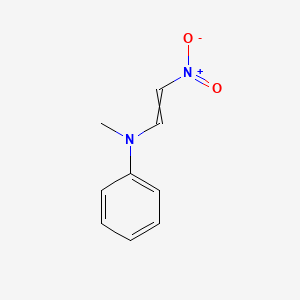



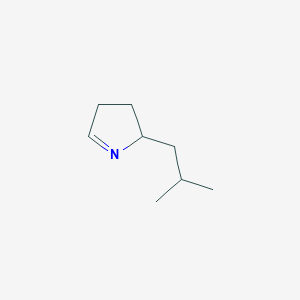
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
